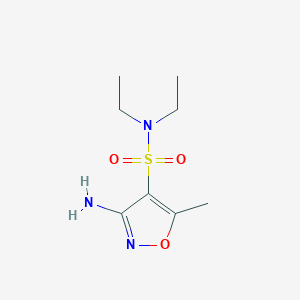

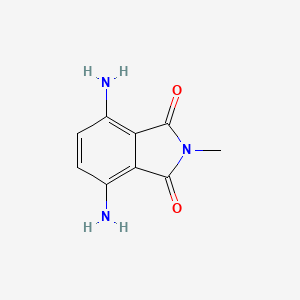

![molecular formula C21H23N3O4 B2481893 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea CAS No. 894039-22-6](/img/structure/B2481893.png)

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex urea derivatives often involves multi-step reactions, including the formation of key intermediate compounds. A relevant approach is the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allows for the synthesis of ureas from carboxylic acids in a racemization-free manner. This process highlights the synthesis of ureas through an innovative single-pot approach, emphasizing efficiency and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized by X-ray crystallography, NMR, MS, and IR techniques. For example, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea exhibits a planar urea scaffold due to intramolecular N–H···O hydrogen bonding, with molecules linked by intermolecular N–H···O hydrogen bonds into dimers, complemented by π–π stacking interactions. Such structural features are crucial for understanding the compound's reactivity and properties (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving urea derivatives can vary widely, demonstrating their versatility in synthetic chemistry. The introduction of different functional groups or the implementation of specific reaction conditions can lead to a diverse array of products with unique properties. The synthesis of substituted dibenzo dioxaphosphocin-6-yl ureas, for example, showcases the compound's potential for antimicrobial activity, underscoring the importance of structural modifications in enhancing biological efficacy (Haranath et al., 2004).

Scientific Research Applications

Synthesis and Chemical Applications

Innovative Synthesis Approaches : Research has demonstrated methodologies for synthesizing ureas through environmentally friendly and cost-effective approaches. The synthesis of ureas, including compounds similar to the one of interest, has been achieved under milder and simpler reaction conditions, avoiding the use of hazardous materials and emphasizing the recovery and recycling of byproducts to minimize environmental impact (Thalluri et al., 2014).

Antimicrobial and Anticancer Properties : Certain derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, indicating their potential as leads for developing new antimicrobial agents. Additionally, the antioxidant activity of some derivatives has been assessed, suggesting their use in addressing oxidative stress-related conditions (Sharma et al., 2004).

Central Nervous System (CNS) Activity : A series of urea derivatives has been synthesized and evaluated for their potential central nervous system activity. This research suggests the possibility of developing novel therapeutic agents targeting the CNS, with implications for treating various neurological disorders (Szacon et al., 2015).

Environmental and Material Science Applications

Environmental Degradation of Pollutants : Studies on enzymes involved in the degradation pathways of persistent organic pollutants like dibenzofuran and dibenzo-p-dioxin have highlighted the role of specific enzymes in breaking down these compounds. Understanding these enzymatic processes can inform the development of bioremediation strategies for contaminated sites (Happe et al., 1993).

Polyurea-Based Materials : The synthesis of novel polyureas from various diisocyanates has been explored, with these materials characterized by their inherent viscosities and thermal stability. These findings pave the way for the development of new materials with potential applications in industries ranging from plastics to coatings (Mallakpour & Raheno, 2003).

properties

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-ethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-2-14-3-5-15(6-4-14)22-21(26)23-16-11-20(25)24(13-16)17-7-8-18-19(12-17)28-10-9-27-18/h3-8,12,16H,2,9-11,13H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKJXSISAWIFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

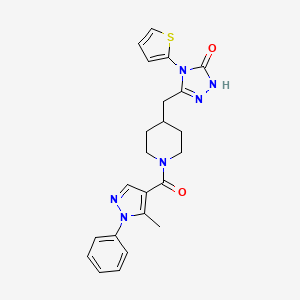

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)

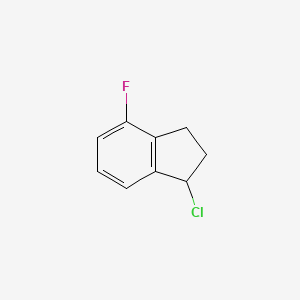

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)

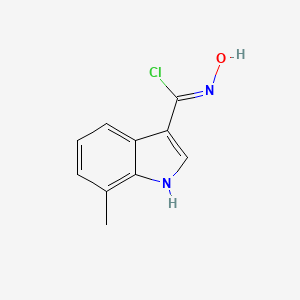

![5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481819.png)

![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)

![2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481826.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2481830.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2481832.png)